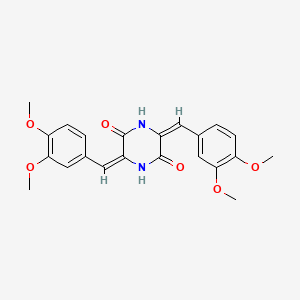
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile, also known as BE-3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of acrylonitrile derivatives and has been found to exhibit interesting biological and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complex can then undergo various chemical reactions, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile has been found to have minimal toxicity towards mammalian cells, making it a safe tool for studying biological systems. It has also been found to be stable under physiological conditions, allowing for its use in live-cell imaging experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile is its high selectivity and sensitivity towards metal ions, making it a valuable tool for studying their biological roles. However, one limitation is its relatively low quantum yield, which can limit its usefulness in certain applications.
Future Directions
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile. One area of interest is the development of new fluorescent probes based on the 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile scaffold, with improved properties such as higher quantum yields and selectivity towards other metal ions. Another area of research is the use of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile as a tool for studying the role of metal ions in disease states, such as Alzheimer's disease and cancer. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile could be used in the development of new diagnostic tools for the detection of metal ion imbalances in biological systems.
Synthesis Methods
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile can be synthesized through a multi-step process starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 3-bromo-4-ethoxyaniline with 2-(2-bromoethyl)benzimidazole in the presence of a base, followed by the reaction of the resulting intermediate with acrylonitrile. The final product can be purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)acrylonitrile has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying their biological roles.
properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c1-2-23-17-8-7-12(10-14(17)19)9-13(11-20)18-21-15-5-3-4-6-16(15)22-18/h3-10H,2H2,1H3,(H,21,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCKZEZLUUQDGQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-ethoxyphenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetate](/img/structure/B5498017.png)
![2-cyclopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5498021.png)
![1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5498032.png)
![rel-(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5498037.png)


![2-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5498068.png)

![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5498102.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5498103.png)
![N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5498111.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5498127.png)

![N-[1-{[(2-methoxybenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B5498143.png)